

physical properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B1350667

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde**

Abstract

The 1,3-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde** (CAS No: 306934-87-2), a molecule of interest for drug discovery and fine chemical synthesis.^[1] Due to the limited availability of published experimental data for this specific aldehyde, this document serves as a comprehensive technical guide for researchers and drug development professionals. It combines predictive analysis based on established chemical principles with detailed, field-proven experimental protocols for the complete determination of its physical properties. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, crucial for regulatory submissions and further research.

Molecular Structure and Foundational Properties

A thorough characterization begins with the fundamental molecular properties. The structure of **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde** is defined by a benzene ring fused to a 1,3-dioxine ring, with a fluorine atom at the 6-position and a formyl (carbaldehyde) group at the 8-position. These features dictate its electronic and steric properties, which in turn govern its physical behavior.

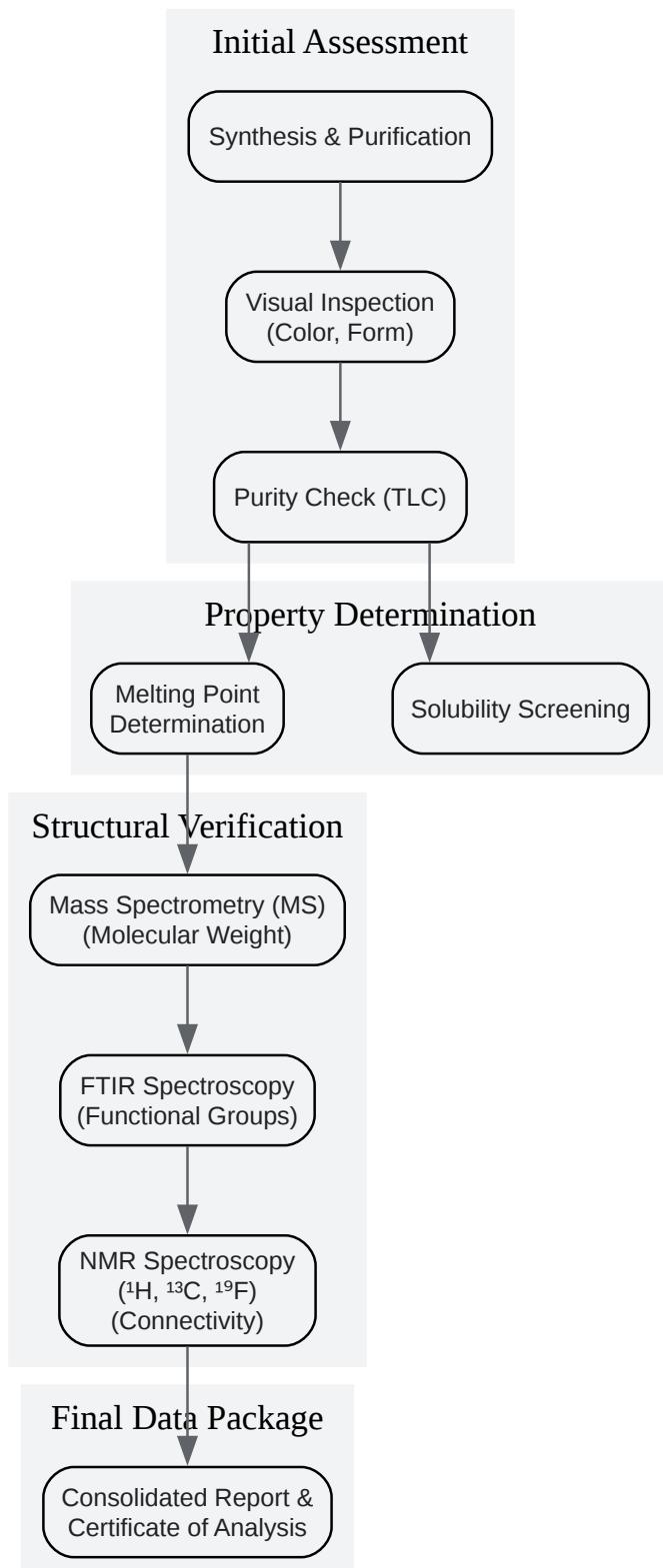
Property	Value	Source
Chemical Formula	C ₉ H ₇ FO ₃	(Calculated)
Molecular Weight	182.15 g/mol	(Calculated)
CAS Number	306934-87-2	Apollo Scientific[1]
Canonical SMILES	C1=C(C=C2C(=C1F)OCOC2) C=O	(Predicted)
InChI Key	(Predicted)	(Predicted)

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental values for the physicochemical properties of **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde** are not widely reported. However, we can establish reliable predictions by analyzing its structure and comparing it to its close analog, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (CAS: 321309-28-8), for which data is available.[2]

The primary structural difference is the functional group at the 8-position: a carbaldehyde (-CHO) versus a carboxylic acid (-COOH). This has profound implications for intermolecular forces. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to strong dimeric interactions that significantly raise its melting and boiling points. The aldehyde, lacking a hydroxyl proton, can only act as a hydrogen bond acceptor and relies primarily on weaker dipole-dipole interactions.[3][4]

Property	6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid	6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (Predicted)	Justification for Prediction
Physical State	Solid	Crystalline Solid	Aromatic aldehydes are typically solids or high-boiling liquids at room temperature.[5]
Melting Point	180 °C[2]	85 - 105 °C	Absence of strong intermolecular hydrogen bonding compared to the carboxylic acid suggests a significantly lower melting point.
Boiling Point	180-182 °C[2]	> 250 °C (at atm. pressure)	While lower than the carboxylic acid if intermolecular forces were the only factor, the provided boiling point for the acid seems unusually low and may be under vacuum or represent a decomposition temperature. Aldehydes generally have lower boiling points than corresponding acids but higher than corresponding alkanes.[3][6]



Aqueous Solubility	Poorly soluble	Slightly Soluble	The polar carbonyl group can form hydrogen bonds with water, but the hydrophobic aromatic ring will limit solubility. Solubility is expected to be low but potentially higher than the more crystalline carboxylic acid. [3]
Solubility (Organic)	Soluble in polar organic solvents (e.g., DMSO, DMF)	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , EtOAc, Acetone, DMSO)	The "like dissolves like" principle suggests solubility in solvents of moderate to high polarity. [7]

Workflow for Comprehensive Physical Characterization

The logical flow for characterizing a novel compound like **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde** involves a multi-step process, starting from basic observations and progressing to sophisticated spectroscopic analysis. This ensures that each step informs the next, creating a robust and validated data package.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and structural characterization of a novel chemical entity.

Spectroscopic Profile: Predicted Signatures

Spectroscopy is the cornerstone of structural elucidation. Based on the known effects of its constituent functional groups, we can predict the key spectroscopic signatures for **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde**.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The presence of an aromatic aldehyde conjugated to the ring system will produce several characteristic peaks.

- **C=O Stretch (Carbonyl):** A strong, sharp absorption is expected between $1705\text{-}1685\text{ cm}^{-1}$. The conjugation with the aromatic ring lowers the frequency from the typical aliphatic aldehyde range ($1740\text{-}1720\text{ cm}^{-1}$).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **C-H Stretch (Aldehyde):** Two distinct, medium-intensity peaks are characteristic of the C-H bond of the aldehyde group, typically appearing around $2830\text{-}2800\text{ cm}^{-1}$ and $2730\text{-}2700\text{ cm}^{-1}$. The latter peak is particularly diagnostic.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- **C-O-C Stretch (Dioxine Ether):** Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretches of the ether linkages in the dioxine ring will be present, typically in the $1250\text{-}1050\text{ cm}^{-1}$ region.
- **C-F Stretch (Aryl Fluoride):** A strong band indicating the carbon-fluorine stretch is expected in the $1250\text{-}1100\text{ cm}^{-1}$ range.
- **C=C Stretch (Aromatic):** Medium to weak absorptions from the aromatic ring will appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework.

- **^1H NMR:**
 - **Aldehyde Proton (-CHO):** A highly deshielded singlet is predicted in the $\delta 9.8\text{-}10.2\text{ ppm}$ range. This is a key diagnostic signal.[\[11\]](#)[\[13\]](#)[\[14\]](#)

- Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. Their coupling constant and precise shifts will be influenced by the fluorine and aldehyde substituents.
- Dioxine Protons (-O-CH₂-O- and -Ar-O-CH₂-): Two distinct signals, likely singlets or narrow multiplets, are expected for the two sets of methylene protons in the dioxine ring, typically in the δ 4.5-5.5 ppm range.

- ¹³C NMR:
 - Carbonyl Carbon (-CHO): The aldehyde carbon will appear far downfield, predicted in the δ 190-200 ppm range.[15]
 - Aromatic Carbons (Ar-C): Signals for the six aromatic carbons will be observed between δ 110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
 - Dioxine Carbons (-CH₂-): The two methylene carbons of the dioxine ring will appear in the δ 60-80 ppm region.

Mass Spectrometry (MS)

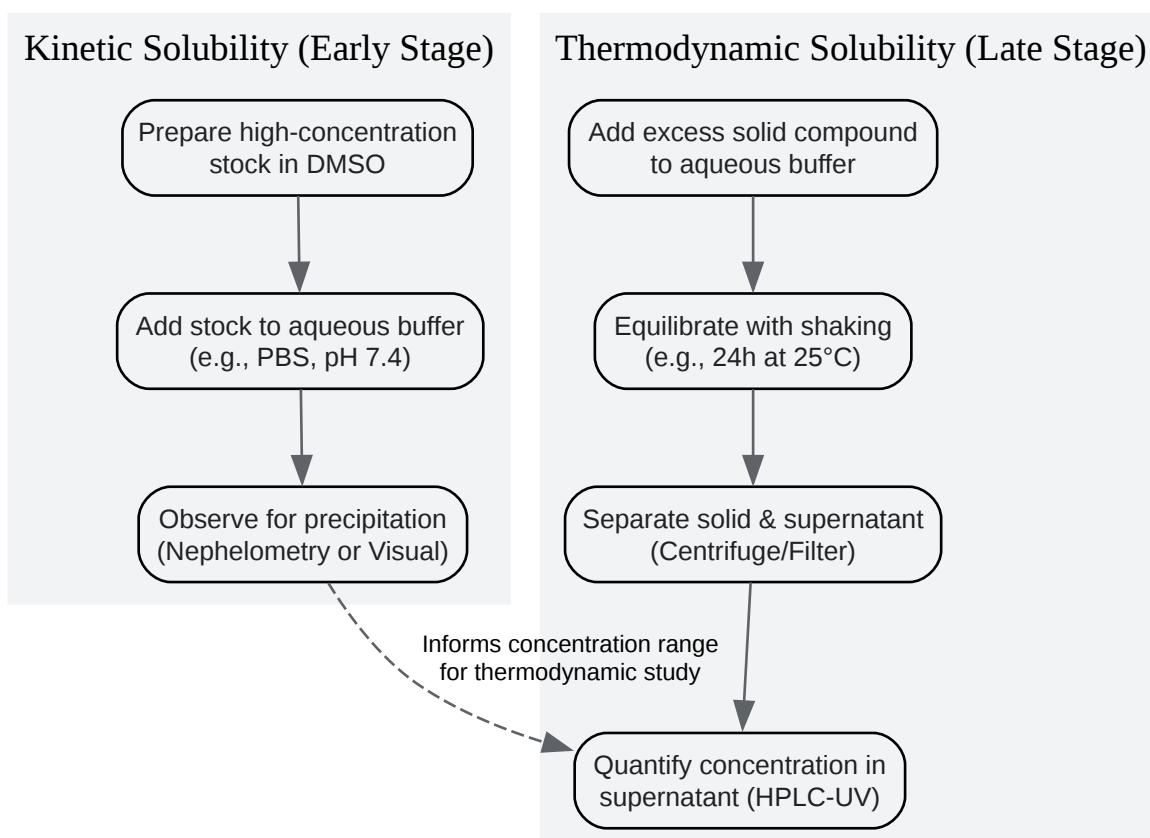
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.[16][17]

- Molecular Ion (M⁺•): Using Electron Impact (EI) ionization, a prominent molecular ion peak is expected at m/z = 182.15. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇FO₃.
- Key Fragmentation: A characteristic fragmentation pathway for aldehydes is the loss of the formyl proton (H•) to give a strong [M-1]⁺ peak at m/z = 181. Another common fragmentation is the loss of the entire formyl group (•CHO) to give an [M-29]⁺ peak at m/z = 153.[14][18]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The causality behind each step is explained to ensure technical accuracy and reproducibility, reflecting an experienced approach to physical property determination.

Protocol 1: Melting Point Determination


The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (one end sealed).
- Procedure:
 - Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent acting as an impurity.[19]
 - Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm to ensure uniform heat transfer.[19]
 - Initial Rapid Determination: Place the loaded capillary in the apparatus. Heat rapidly (10-20 °C/min) to find an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more precise measurements.
 - Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary. Heat at a slow, controlled rate of 1-2 °C/min. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[20]
 - Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is T_1-T_2 .
 - Validation: Repeat the precise determination at least twice. Consistent results (within 0.5 °C) validate the measurement.

Protocol 2: Kinetic and Thermodynamic Solubility Screening

Solubility is a key parameter for drug development, influencing bioavailability and formulation.

[21] Kinetic solubility is a high-throughput method for early discovery, while thermodynamic solubility provides the true equilibrium value, essential for later-stage development.[22][23]

[Click to download full resolution via product page](#)

Caption: Logical relationship between kinetic and thermodynamic solubility assays.

- Apparatus: HPLC-UV system, orbital shaker, centrifuge, pH meter, analytical balance, appropriate vials.
- Procedure (Thermodynamic Shake-Flask Method):

- Solvent Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the buffer to prevent bubble formation during analysis.
- Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[\[21\]](#)
- Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach true thermodynamic equilibrium.
- Phase Separation: After equilibration, allow the vials to stand, then centrifuge at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the clear supernatant for analysis. Filtration through a 0.22 µm filter can also be used.
- Quantification: Prepare a calibration curve using standard solutions of the compound of known concentration. Analyze the supernatant by a validated HPLC-UV method to determine the concentration. This is the thermodynamic solubility.
- Validation: The experiment should be run in triplicate to ensure the precision of the result. The presence of solid material at the end confirms that equilibrium solubility was measured.

Safety and Handling

While specific toxicity data for **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde** is unavailable, related benzodioxine derivatives are known to be irritants. Standard laboratory safety protocols should be followed.

- Exposure Controls: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Hazards: Assumed to be a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This guide provides a comprehensive framework for the characterization of the physical properties of **6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde**. By integrating predictive chemical principles with robust, self-validating experimental protocols, researchers can confidently generate the high-quality data required for advancing drug discovery programs and other scientific endeavors. The presented methodologies for determining melting point, solubility, and spectroscopic signatures serve as a reliable roadmap for the physical analysis of this and other novel chemical entities.

References

- University of Calgary. (n.d.).
- Chemistry LibreTexts. (2025, August 20). 4.
- Westlab Canada. (2023, May 8). Measuring the Melting Point. [\[Link\]](#)
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [\[Link\]](#)
- Determination of Melting Point. (n.d.). ScienceGeek.net. [\[Link\]](#)
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [\[Link\]](#)
- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [\[Link\]](#)
- Hilal, S. H., et al. (1995).
- SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [\[Link\]](#)
- Semantic Scholar. (n.d.). Handbook for estimating physicochemical properties of organic compounds. [\[Link\]](#)
- Grimm, M., et al. (2013). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [\[Link\]](#)
- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [\[Link\]](#)
- UCLA. (n.d.). IR: aldehydes. Department of Chemistry & Biochemistry. [\[Link\]](#)
- LibreTexts. (2024, September 30). 19.14 Spectroscopy of Aldehydes and Ketones. [\[Link\]](#)
- Student Academic Success, University of New England. (n.d.). Structure and properties of organic compounds. [\[Link\]](#)
- Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. [\[Link\]](#)
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [\[Link\]](#)

- University of Wisconsin-PI
- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191.
- YouTube. (2023, March 2).
- Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. [Link]
- University of Wisconsin-PI
- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]
- Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell. [Link]
- PubChem. (n.d.). Benzaldehyde.
- BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. [Link]
- Unacademy. (n.d.). Physical and chemical properties of Aldehydes. [Link]
- Britannica. (2025, December 23). Aldehyde. [Link]
- PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 306934-87-2 Cas No. | 6-Fluoro-4H-1,3-benzodioxine-8-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. byjus.com [byjus.com]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. Physical Properties of Organic Compounds | Overview & Examples - Video | Study.com [study.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. westlab.com [westlab.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Aqueous Solubility Assay - Enamine [enamine.net]
- To cite this document: BenchChem. [physical properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350667#physical-properties-of-6-fluoro-4h-1-3-benzodioxine-8-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com